molecular formula C13H13NO4 B2692633 methyl 5-((2-formyl-5-methyl-1H-pyrrol-1-yl)methyl)furan-2-carboxylate CAS No. 1432100-72-5

methyl 5-((2-formyl-5-methyl-1H-pyrrol-1-yl)methyl)furan-2-carboxylate

Cat. No.: B2692633
CAS No.: 1432100-72-5
M. Wt: 247.25
InChI Key: CCOWEJKGZGBGID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-((2-formyl-5-methyl-1H-pyrrol-1-yl)methyl)furan-2-carboxylate is a furan-2-carboxylate ester derivative featuring a methyl-substituted pyrrole ring linked via a methylene bridge at the furan’s 5-position. The pyrrole moiety contains a formyl group at the 2-position and a methyl group at the 5-position.

Properties

IUPAC Name

methyl 5-[(2-formyl-5-methylpyrrol-1-yl)methyl]furan-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-9-3-4-10(8-15)14(9)7-11-5-6-12(18-11)13(16)17-2/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCOWEJKGZGBGID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1CC2=CC=C(O2)C(=O)OC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-((2-formyl-5-methyl-1H-pyrrol-1-yl)methyl)furan-2-carboxylate typically involves the formation of the pyrrole ring followed by the introduction of the furan moiety. One common method involves the reaction of 2-formyl-5-methylpyrrole with a furan derivative under specific conditions. The reaction is often catalyzed by acids or bases and may require elevated temperatures to proceed efficiently .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-((2-formyl-5-methyl-1H-pyrrol-1-yl)methyl)furan-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

Methyl 5-((2-formyl-5-methyl-1H-pyrrol-1-yl)methyl)furan-2-carboxylate serves as a building block in organic synthesis. Its unique structure allows for the preparation of more complex molecules, facilitating advancements in synthetic organic chemistry.

Biology

Research indicates that this compound exhibits potential biological activities , including:

  • Antimicrobial Properties : Preliminary studies suggest efficacy against various microbial strains.
  • Anticancer Activity : Investigations into its cytotoxic effects have shown promise against cancer cell lines such as HeLa and HepG2, indicating its potential as a lead compound for drug development .

Medicine

The compound is being explored for its potential as a therapeutic agent . Its unique structure allows for interactions with biological targets, leading to possible applications in drug development aimed at treating infections and cancer .

Industry

In industrial applications, this compound is utilized in the synthesis of materials with specific electronic and optical properties. Its versatility makes it suitable for developing specialized chemical products .

Case Studies and Research Findings

Recent studies have highlighted the compound's biological activities:

Study ReferenceCompound TestedCell LineIC50 (µg/mL)
This compoundHeLaTBD
Methyl 5-(hydroxymethyl)-2-furan carboxylateHepG2TBD

These findings indicate that modifications to the furan ring significantly impact both anticancer and antibacterial efficacy, suggesting avenues for further structural optimization to enhance biological activity.

Mechanism of Action

The mechanism of action of methyl 5-((2-formyl-5-methyl-1H-pyrrol-1-yl)methyl)furan-2-carboxylate involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. Additionally, the compound’s ability to undergo redox reactions can influence cellular processes and pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare methyl 5-((2-formyl-5-methyl-1H-pyrrol-1-yl)methyl)furan-2-carboxylate with structurally or functionally related compounds:

Compound Name Core Structure Key Substituents Synthesis Route Key Properties/Activities References
This compound (Target) Furan-2-carboxylate ester 5-((2-formyl-5-methylpyrrol-1-yl)methyl) Likely via coupling of pyrrole and furan precursors Hypothesized solubility due to formyl group; potential bioactivity inferred from analogs
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate Furan-2-carboxylate ester 5-(2-fluoro-4-nitrophenyl) Nucleophilic substitution or Suzuki coupling High crystallinity; antimycobacterial activity (structural analog for MbtI inhibition)
Methyl 5-(hydroxymethyl)furan-2-carboxylate Furan-2-carboxylate ester 5-(hydroxymethyl) Microbial extraction or chemical synthesis Antibacterial (MIC = 100 μg/mL vs. Streptococcus)
Methyl 5-aryl-1-(furan-2-carbonyl)-1H-pyrazole-3-carboxylates Furan-pyrazole hybrid 5-aryl, 1-(furan-2-carbonyl) Cyclization of hydrazine derivatives Analgesic activity (significant pain reduction in vivo)
Ethyl 3,4-dimethyl-5-[(E)-(phenylimino)methyl]-1H-pyrrole-2-carboxylate Pyrrole-2-carboxylate ester 3,4-dimethyl, 5-(phenyliminomethyl) Condensation reactions Metal coordination ability (pyrrole-imine ligand)

Structural and Functional Analysis

Furan Core Modifications :

  • The target compound shares the furan-2-carboxylate ester backbone with methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate and methyl 5-(hydroxymethyl)furan-2-carboxylate . However, its pyrrole-linked substituent introduces unique electronic and steric effects. The formyl group may enhance hydrogen-bonding capacity compared to nitro or hydroxymethyl groups in analogs.

Pyrrole vs. Pyrazole/Phenyl Substituents :

  • The pyrrole ring in the target compound differs from pyrazole hybrids (e.g., methyl 5-aryl-1-(furan-2-carbonyl)-1H-pyrazole-3-carboxylates ) , which exhibit analgesic activity. Pyrrole’s aromaticity and planarity may favor stacking interactions in crystal lattices, as observed in phenyl-substituted furans .

The formyl group in the target may mimic siderophore components, suggesting similar mechanisms.

Synthetic Accessibility :

  • Synthesis of the target compound likely involves coupling a preformed 2-formyl-5-methylpyrrole to methyl 5-(bromomethyl)furan-2-carboxylate, analogous to methods for aryl-substituted furans . Challenges include regioselective formylation of the pyrrole ring, a step critical for downstream reactivity .

Key Contrasts

  • Solubility : The nitro and fluoro groups in phenyl-substituted analogs enhance crystallinity but reduce solubility in polar solvents , whereas the target’s formyl group may improve aqueous solubility.
  • Reactivity : The formyl group offers a site for Schiff base formation or nucleophilic addition, unlike inert methyl or aryl groups in other compounds .

Biological Activity

Methyl 5-((2-formyl-5-methyl-1H-pyrrol-1-yl)methyl)furan-2-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound features both pyrrole and furan rings, which are known for their roles in various biological activities. The molecular formula is C13H13NO4C_{13}H_{13}NO_4, and its IUPAC name is methyl 5-[(2-formyl-5-methylpyrrol-1-yl)methyl]furan-2-carboxylate .

Synthesis Methods

The synthesis of this compound typically involves the formation of the pyrrole ring followed by the introduction of the furan moiety. Common methods include:

  • Condensation Reactions : The reaction of 2-formyl-5-methylpyrrole with furan derivatives, often catalyzed by acids or bases at elevated temperatures.
  • Advanced Techniques : Industrial production may utilize continuous flow synthesis and advanced catalysts to enhance yield and purity .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have shown minimum inhibitory concentrations (MIC) as low as 1.00 µg/mL against Staphylococcus aureus .

Anticancer Potential

The compound's structure suggests potential anticancer properties. Investigations into related pyrrole derivatives have revealed cytotoxic effects against cancer cell lines such as HeLa and HepG2. These studies highlight the importance of the pyrrole moiety in mediating biological activity through mechanisms that may involve apoptosis induction or cell cycle arrest .

The biological activity of this compound may be attributed to its ability to form covalent bonds with nucleophilic sites in biological molecules. The formyl group can undergo redox reactions, influencing cellular processes and pathways. This interaction with biomolecules can disrupt normal cellular functions, leading to antibacterial or anticancer effects .

Case Studies

Several studies have documented the biological effects of this compound and its analogs:

StudyFindings
Umesha et al., 2009Reported significant antimicrobial activity against various pathogens, suggesting a broad-spectrum potential .
Tung et al., 2014Isolated related furan compounds exhibiting anti-inflammatory properties, indicating possible therapeutic applications .
Recent ResearchInvestigated derivatives of methyl 5-(hydroxymethyl)-2-furan carboxylate, noting cytotoxicity against cancer cell lines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.